2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride
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Overview
Description
2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group, a methoxyphenyl group, and a methylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride typically involves the reaction of 2-methoxyphenyl isocyanate with N-methylacetamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-substituted amides.
Scientific Research Applications
2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-amino-2-(2-methoxyphenyl)acetic acid: A glycine derivative with similar structural features.
2-amino-2-(2-methoxyphenyl)acetonitrile: Another related compound with a nitrile group instead of the amide group.
Uniqueness
2-amino-2-(2-methoxyphenyl)-N-methylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1869379-22-5 |
---|---|
Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.7 |
Purity |
95 |
Origin of Product |
United States |
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